molecular formula C13H19NO3 B2650943 Ethyl (3S)-3-amino-4-phenylmethoxybutanoate CAS No. 790659-13-1

Ethyl (3S)-3-amino-4-phenylmethoxybutanoate

Cat. No. B2650943
CAS RN: 790659-13-1
M. Wt: 237.299
InChI Key: JBVHGRXPZNNHDN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3S)-3-amino-4-phenylmethoxybutanoate, also known as APM, is a chemical compound that has been widely used in scientific research. It is a chiral amino acid derivative that has been synthesized using various methods. This compound has been studied for its potential use in pharmaceuticals and as a tool for understanding the mechanisms of certain biological processes.

Mechanism of Action

The mechanism of action of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to have an effect on the central nervous system, as well as on various other biological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to have an effect on the levels of certain neurotransmitters in the brain, as well as on the levels of certain hormones in the body. It has also been found to have an effect on the immune system and on various other biological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl (3S)-3-amino-4-phenylmethoxybutanoate in lab experiments is its ability to selectively inhibit certain enzymes and receptors, which can help researchers to better understand the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate, including its potential use in the development of new drugs and therapies. It may also be studied for its potential use in the treatment of various diseases, as well as in the study of biological processes. Additionally, new synthesis methods may be developed to improve the efficiency and yield of this compound production.

Synthesis Methods

The synthesis of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate has been achieved through various methods, including the use of chiral auxiliary reagents, asymmetric reduction, and enzymatic resolution. One of the most common methods for synthesizing this compound is the use of chiral auxiliary reagents, which involves the use of chiral compounds to control the stereochemistry of the final product.

Scientific Research Applications

Ethyl (3S)-3-amino-4-phenylmethoxybutanoate has been used in various scientific research applications, including drug discovery and development, as well as in the study of biological processes. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl (3S)-3-amino-4-phenylmethoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVHGRXPZNNHDN-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](COCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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